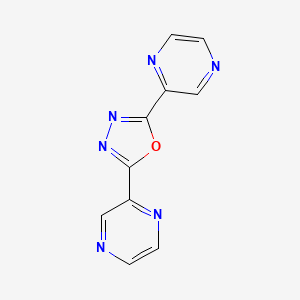

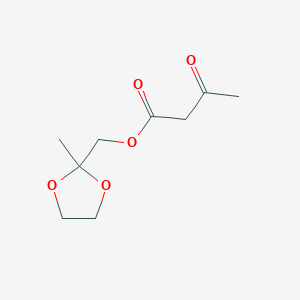

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole

Vue d'ensemble

Description

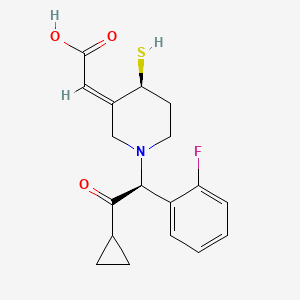

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole, also known as DCVJ, is a fluorescent dye that has been widely used in scientific research. This compound is a type of benzothiadiazole derivative that exhibits excellent photophysical properties, making it an ideal candidate for various applications in the field of chemistry, biology, and materials science.

Applications De Recherche Scientifique

Photophysical and Electrochemical Properties

4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is studied for its photophysical and electrochemical properties. Research has shown that derivatives of 2,1,3-benzothiadiazole exhibit high fluorescent quantum yields, high electron affinities, and adequate band gap values, making them suitable for testing as OLEDs (Organic Light Emitting Diodes). These properties vary with different substitutions on the benzothiadiazole core, influencing their application potential in OLED technology (Neto et al., 2005).

Application in Organic Solar Cells

Derivatives of this compound are also explored for their potential use in organic solar cells (OSCs). Studies on similar molecules based on 2,1,3-benzothiadiazole reveal that they show broad absorption bands in the 350–750 nm range on glass substrates, with optical band gaps around 2.50–2.80 eV. These properties are crucial for their use in ternary organic solar cells as additive materials to enhance cell efficiency (Dinçalp et al., 2014).

Biomolecule Interactive Studies

Research into the interaction of this compound derivatives with biomolecules has been conducted. New hybrid molecules containing benzo-2,1,3-thiadiazole and other moieties have been synthesized and their interactions with DNA and human serum albumin (HSA) have been explored. These studies are important for understanding the potential biomedical applications of these compounds (Neto et al., 2020).

Synthesis and Characterization for Electronic Applications

The synthesis and characterization of various derivatives of this compound are crucial for electronic applications. Studies have shown that by modifying the molecular structure, these compounds exhibit different electrochemical behaviors, which is significant for their use in electronic devices like transistors and inverters (Akhtaruzzaman et al., 2002).

Electroluminescent Applications

Research into the electroluminescent properties of this compound derivatives has also been conducted. These compounds have been used in the fabrication of light-emitting devices, demonstrating their potential in creating efficient and stable electroluminescent displays and lighting solutions (Fan et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds with phenanthroline structures have been found to bind to lewis acid centers such as those of metal cations . These compounds are classified as pyridyls and have found applications in various fields .

Mode of Action

It’s synthesized from a palladium mediated coupling between 4-cyanobenzene boronic acid and 4,7-bis(4-bromophenyl)-[1,10]phenanthroline . The crystal packing of the compound consists primarily of electronic charge interactions between the cyano moieties .

Result of Action

Phenanthroline derivatives have found applications in enzyme inhibition, creation of luminescent compounds with a wide variety of metal centers, for the photometric determination of the ferrous ion and determination of organometallic reagents, and in various types of organic electronics .

Action Environment

It’s worth noting that during cooling, the structure of the compound experiences a reversible phase transition .

Propriétés

IUPAC Name |

4-[4-(4-cyanophenyl)-2,1,3-benzothiadiazol-7-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N4S/c21-11-13-1-5-15(6-2-13)17-9-10-18(20-19(17)23-25-24-20)16-7-3-14(12-22)4-8-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTZHMPIBNBPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80833252 | |

| Record name | 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80833252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867349-78-8 | |

| Record name | 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80833252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol](/img/structure/B3331963.png)

![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate](/img/structure/B3331983.png)

![1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine](/img/structure/B3331998.png)

![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)

![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)